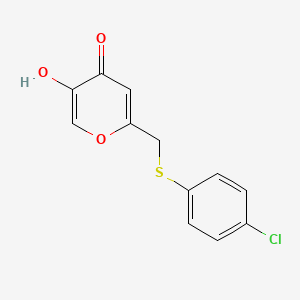
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Anti-corrosion Applications : Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds, including those structurally related to 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, demonstrate significant inhibition, with certain derivatives reaching up to 90.0% inhibition at specific concentrations (El Hattak et al., 2021).
Larvicidal Potential : Hydroxy-2-methyl-4H-pyran-4-one derivatives have shown larvicidal potential against various mosquito species. This suggests the potential use of related compounds, such as this compound, in controlling mosquito populations and preventing mosquito-borne diseases (Ali & Venugopalan, 2019).
Anticonvulsant and Antimicrobial Activities : Certain derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one, which are structurally related to the compound , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds have shown promising results in both regards, indicating potential medicinal applications (Aytemir, Çalış, & Özalp, 2004).
Herbicidal and Growth Regulatory Activity : Derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one have shown herbicidal and growth regulatory activities. This suggests the potential agricultural applications of related compounds in plant growth regulation and weed control (Veverka & Kráľovičová, 1990).
Antiviral Activity : Furobenzopyrones, which include derivatives of 4H-pyran-4-ones, have been evaluated for their antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I). This points towards the potential use of similar compounds in antiviral drug development (Pandey et al., 2004).
Synergetic Effect in Chemotherapy : Isoxazole and isothiazole derivatives of comenic acid, which are related to pyran-4-one compounds, have shown a synergetic effect when used in combination with standard antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGLKXPOEWPXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
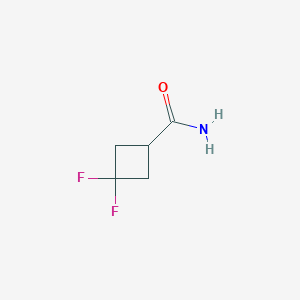
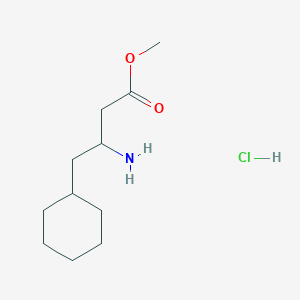

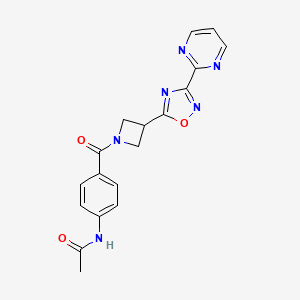
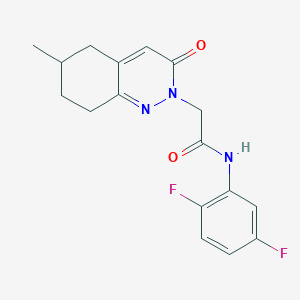
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

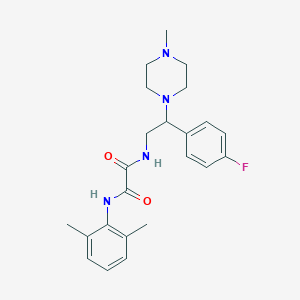

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
